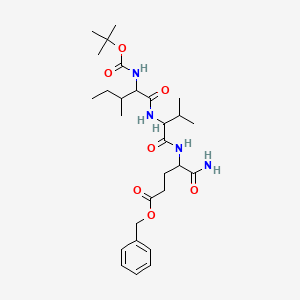
benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a sequence of amino acids including isoleucine, valine, and alpha-glutamic acid. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate typically involves the stepwise coupling of amino acids using peptide synthesis techniques The process begins with the protection of the amino group of isoleucine using di-tert-butyl dicarbonate to form the Boc-isoleucine This is followed by the coupling of Boc-isoleucine with valine and alpha-glutamic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine group. This free amine can then participate in various biochemical reactions, including binding to molecular targets such as enzymes and receptors. The benzyl group can also undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(tert-butoxycarbonyl)valylisoleucyl-alpha-glutaminate
- Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-beta-glutaminate
- Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-gamma-glutaminate
Uniqueness
Benzyl N-(tert-butoxycarbonyl)isoleucylvalyl-alpha-glutaminate is unique due to its specific sequence of amino acids and the presence of the alpha-glutamic acid residue. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C28H44N4O7 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
benzyl 5-amino-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C28H44N4O7/c1-8-18(4)23(32-27(37)39-28(5,6)7)26(36)31-22(17(2)3)25(35)30-20(24(29)34)14-15-21(33)38-16-19-12-10-9-11-13-19/h9-13,17-18,20,22-23H,8,14-16H2,1-7H3,(H2,29,34)(H,30,35)(H,31,36)(H,32,37) |
InChI Key |
JGZHHIOHNGYFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















